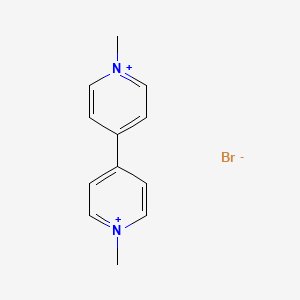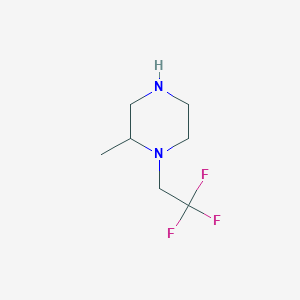
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;bromide is a chemical compound with the molecular formula C₁₂H₁₄N₂Br. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom. This compound is known for its unique structure, which includes two pyridinium rings connected by a methylene bridge.
准备方法
The synthesis of 1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;bromide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpyridine and 1-methyl-4-pyridinium bromide.
Reaction Conditions: The reaction is carried out in the presence of a strong base, such as sodium hydroxide, and a solvent like ethanol.
Procedure: The 4-methylpyridine is first methylated using methyl iodide to form 1-methyl-4-pyridinium iodide. This intermediate is then reacted with 1-methyl-4-pyridinium bromide in the presence of sodium hydroxide to form the final product.
Purification: The product is purified by recrystallization from ethanol.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity.
化学反应分析
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;bromide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The major products of oxidation are pyridine N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products of reduction are the corresponding pyridines.
Substitution: This compound can undergo nucleophilic substitution reactions. Common reagents used in these reactions include sodium hydroxide and potassium cyanide. The major products of substitution are the corresponding substituted pyridines.
科学研究应用
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of other quaternary ammonium compounds.
Biology: This compound is used in biological studies to investigate the effects of quaternary ammonium compounds on cellular processes.
Industry: This compound is used in the production of certain types of polymers and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;bromide involves its interaction with cellular membranes. The positively charged nitrogen atoms in the compound interact with the negatively charged components of the cell membrane, leading to changes in membrane permeability. This can affect various cellular processes, including ion transport and signal transduction.
相似化合物的比较
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;bromide is unique due to its structure and properties. Similar compounds include:
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium chloride: This compound has similar properties but contains a chloride ion instead of a bromide ion.
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium iodide: This compound contains an iodide ion instead of a bromide ion.
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium sulfate: This compound contains a sulfate ion instead of a bromide ion.
属性
CAS 编号 |
3240-78-6 |
|---|---|
分子式 |
C12H14BrN2+ |
分子量 |
266.16 g/mol |
IUPAC 名称 |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C12H14N2.BrH/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;/h3-10H,1-2H3;1H/q+2;/p-1 |
InChI 键 |
OWXHVFROXSYVNC-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(3-methylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B12070418.png)


![1-[5-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile](/img/structure/B12070427.png)

![2-[1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]thiazole-4-carboxylic acid](/img/structure/B12070448.png)







